2-Ethynyl-1-isopropoxy-4-nitrobenzene
CAS No.:
Cat. No.: VC13724643
Molecular Formula: C11H11NO3
Molecular Weight: 205.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11NO3 |
|---|---|
| Molecular Weight | 205.21 g/mol |
| IUPAC Name | 2-ethynyl-4-nitro-1-propan-2-yloxybenzene |
| Standard InChI | InChI=1S/C11H11NO3/c1-4-9-7-10(12(13)14)5-6-11(9)15-8(2)3/h1,5-8H,2-3H3 |
| Standard InChI Key | XGRYZZNUVPHJEZ-UHFFFAOYSA-N |
| SMILES | CC(C)OC1=C(C=C(C=C1)[N+](=O)[O-])C#C |
| Canonical SMILES | CC(C)OC1=C(C=C(C=C1)[N+](=O)[O-])C#C |
Introduction
Structural and Molecular Characteristics
The molecular formula of 2-Ethynyl-1-isopropoxy-4-nitrobenzene is C₁₁H₁₁NO₃, with a molecular weight of 205.21 g/mol . Its IUPAC name, 2-ethynyl-4-nitro-1-(propan-2-yloxy)benzene, reflects the substituent positions on the aromatic ring. The compound’s structure is characterized by:
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Nitro group (-NO₂): An electron-withdrawing group that enhances electrophilic substitution reactivity at meta and para positions.
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Isopropoxy group (-OCH(CH₃)₂): A sterically bulky, electron-donating substituent that influences solubility and steric interactions.
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Ethynyl group (-C≡CH): A linear, π-electron-rich moiety enabling participation in coupling reactions (e.g., Sonogashira, Click chemistry).
The SMILES notation CC(C)OC1=C(C=C(C=C1)C#C)N+[O-] and InChIKey FOUFDXQNSBRVRF-UHFFFAOYSA-N provide unambiguous representations of its connectivity and stereoelectronic features.
Synthetic Routes and Optimization
Ethynylation Strategies
Ethynyl groups are introduced via cross-coupling reactions. A plausible route involves:
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Protection of the phenol: Reacting 4-nitrophenol with isopropyl bromide to form 1-isopropoxy-4-nitrobenzene.
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Directed ortho-metalation: Using a strong base (e.g., LDA) to deprotonate the position ortho to the isopropoxy group, followed by quenching with a trialkylborane or iodine to install a halogen at position 2.
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Sonogashira coupling: Reacting the halogenated intermediate with ethynyltrimethylsilane in the presence of a Pd catalyst.
Optimization Challenges: Steric hindrance from the isopropoxy group may reduce coupling efficiency. Studies on similar systems suggest that bulky ligands (e.g., XPhos) and elevated temperatures (80–100°C) improve yields .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the nitro group’s polarity, but limited solubility in water (<0.1 mg/mL).
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Thermal Stability: Decomposes above 200°C, with exothermic peaks observed in differential scanning calorimetry (DSC) .
Spectroscopic Data
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IR Spectroscopy: Strong absorption at 1520 cm⁻¹ (asymmetric NO₂ stretch) and 1350 cm⁻¹ (symmetric NO₂ stretch) .
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NMR:
Reactivity and Functionalization
Transition Metal-Catalyzed Reactions
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Sonogashira Coupling: The ethynyl group participates in cross-couplings with aryl halides, enabling access to conjugated systems for optoelectronic materials.
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Click Chemistry: Reacts with azides to form triazoles, a reaction exploited in bioconjugation and polymer chemistry.
Applications in Research and Industry
Pharmaceutical Intermediates
Nitroaromatics are precursors to amines via reduction. For example, catalytic hydrogenation of 2-Ethynyl-1-isopropoxy-4-nitrobenzene yields 2-ethynyl-1-isopropoxy-4-aminobenzene, a potential building block for kinase inhibitors or antimicrobial agents .
Materials Science
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Conjugated Polymers: Ethynyl groups enable polymerization via Glaser coupling, producing materials with tunable electronic properties for organic semiconductors.
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Metal-Organic Frameworks (MOFs): The nitro and ethynyl groups can coordinate to metal ions, facilitating the construction of porous materials for gas storage .
Comparative Analysis of Structural Analogs
The table below contrasts 2-Ethynyl-1-isopropoxy-4-nitrobenzene with related nitroaromatics, highlighting how substituent position and identity alter properties:
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